N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide
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Overview
Description
N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyridine ring substituted with a carboxamide group, a fluorine atom, and a methyl group, along with a dimethoxyphenylmethyl moiety. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of suitable precursors.
Introduction of Substituents: The fluorine and methyl groups are introduced onto the pyridine ring using specific reagents and conditions.
Attachment of the Dimethoxyphenylmethyl Moiety: This step involves the coupling of the dimethoxyphenylmethyl group to the pyridine ring, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridine ring and the dimethoxyphenylmethyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, thereby affecting cellular processes and leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)oxamide: This compound shares a similar core structure but differs in the substituents attached to the pyridine ring.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]ethanamine: Another compound with a similar dimethoxyphenylmethyl moiety but different functional groups.
Uniqueness
N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-10-13(17)6-7-14(19-10)16(20)18-9-11-4-5-12(21-2)8-15(11)22-3/h4-8H,9H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFFILYYRLOVIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NCC2=C(C=C(C=C2)OC)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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